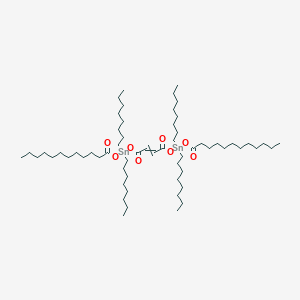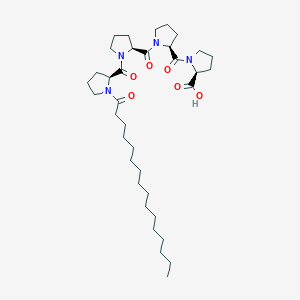
1-Hexadecanoyl-L-prolyl-L-prolyl-L-prolyl-L-proline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Hexadecanoyl-L-prolyl-L-prolyl-L-prolyl-L-proline is a synthetic compound that belongs to the class of proline analogues. Proline analogues are known for their unique role in protein folding and structure, making them valuable in various scientific and industrial applications . This compound is characterized by the presence of multiple proline residues and a hexadecanoyl group, which contribute to its distinct chemical properties.
Métodos De Preparación
The synthesis of 1-Hexadecanoyl-L-prolyl-L-prolyl-L-prolyl-L-proline involves several steps, including the coupling of hexadecanoyl chloride with L-proline residues. The reaction typically requires the use of coupling agents such as dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS) to facilitate the formation of amide bonds . The reaction conditions often involve anhydrous solvents and inert atmospheres to prevent unwanted side reactions. Industrial production methods may involve large-scale synthesis using automated peptide synthesizers to ensure high yield and purity.
Análisis De Reacciones Químicas
1-Hexadecanoyl-L-prolyl-L-prolyl-L-prolyl-L-proline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate, leading to the formation of hydroxylated derivatives.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride, resulting in the formation of reduced proline analogues.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane and methanol, as well as catalysts such as palladium on carbon for hydrogenation reactions. Major products formed from these reactions include hydroxylated, reduced, and substituted derivatives of the original compound.
Aplicaciones Científicas De Investigación
1-Hexadecanoyl-L-prolyl-L-prolyl-L-prolyl-L-proline has a wide range of scientific research applications:
Mecanismo De Acción
The mechanism of action of 1-Hexadecanoyl-L-prolyl-L-prolyl-L-prolyl-L-proline involves its interaction with specific molecular targets and pathways. The compound can undergo prolyl hydroxylation, a post-translational modification that regulates protein stability and protein-protein interactions . This modification is catalyzed by enzymes such as prolyl hydroxylase, which require cofactors like alpha-ketoglutarate and ascorbate . The hydroxylation process influences various cellular processes, including protein degradation, synthesis, and splicing .
Comparación Con Compuestos Similares
1-Hexadecanoyl-L-prolyl-L-prolyl-L-prolyl-L-proline can be compared with other proline analogues, such as:
L-azetidine-2-carboxylic acid (L-AZC): A toxic non-proteinogenic amino acid found in lily of the valley plants.
Trans-4-hydroxy-L-proline (4-L-THOP): The most abundant component of mammalian collagen.
Cis-4-hydroxy-L-proline (4-L-CHOP): A useful chiral building block for the synthesis of pharmaceuticals.
The uniqueness of this compound lies in its multiple proline residues and hexadecanoyl group, which confer distinct chemical properties and biological activities compared to other proline analogues.
Propiedades
Número CAS |
63721-21-1 |
|---|---|
Fórmula molecular |
C36H60N4O6 |
Peso molecular |
644.9 g/mol |
Nombre IUPAC |
(2S)-1-[(2S)-1-[(2S)-1-[(2S)-1-hexadecanoylpyrrolidine-2-carbonyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carboxylic acid |
InChI |
InChI=1S/C36H60N4O6/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-23-32(41)37-24-15-19-28(37)33(42)38-25-16-20-29(38)34(43)39-26-17-21-30(39)35(44)40-27-18-22-31(40)36(45)46/h28-31H,2-27H2,1H3,(H,45,46)/t28-,29-,30-,31-/m0/s1 |
Clave InChI |
DISJOGFQQZBTQL-ORYMTKCHSA-N |
SMILES isomérico |
CCCCCCCCCCCCCCCC(=O)N1CCC[C@H]1C(=O)N2CCC[C@H]2C(=O)N3CCC[C@H]3C(=O)N4CCC[C@H]4C(=O)O |
SMILES canónico |
CCCCCCCCCCCCCCCC(=O)N1CCCC1C(=O)N2CCCC2C(=O)N3CCCC3C(=O)N4CCCC4C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


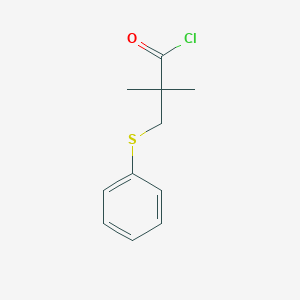
![2-[(Propan-2-yl)oxy]pyrazine](/img/structure/B14491454.png)

![2,2'-[(2,4,5,6-Tetrabromo-1,3-phenylene)bis(methyleneoxy)]di(ethan-1-ol)](/img/structure/B14491484.png)
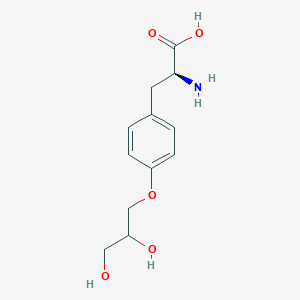


![2-[2-(2-Methylcyclopenta-1,3-dien-1-yl)ethoxy]oxane](/img/structure/B14491501.png)
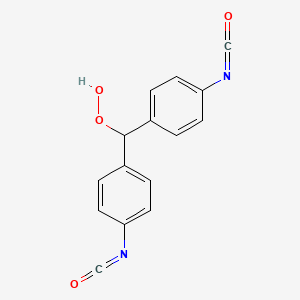
![4-Methyl-2-(methylsulfanyl)-4-[(E)-(phenylimino)methyl]-1,3-thiazol-5(4H)-one](/img/structure/B14491510.png)
![3-Hydroxy-4-nitrobicyclo[4.2.0]octa-1,3,5-trien-7-one](/img/structure/B14491511.png)


